N-Butylphthalimide

Description

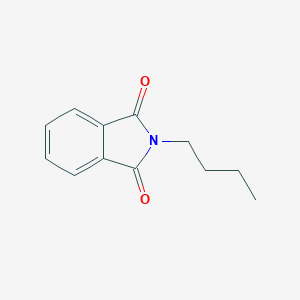

Structure

3D Structure

Properties

IUPAC Name |

2-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKDEVCJRCPTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044591 | |

| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1515-72-6 | |

| Record name | N-Butylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Butylphthalimide (CAS 1515-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylphthalimide, identified by the CAS number 1515-72-6, is an organic compound that serves as a versatile intermediate in a multitude of synthetic applications. Structurally, it consists of a butyl group attached to a phthalimide (B116566) ring system. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis protocols, and known biological activities, offering valuable insights for professionals in research and development.

Chemical and Physical Properties

N-Butylphthalimide is a white to slight yellow solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 32-36 °C | [3] |

| Boiling Point | 309.90 °C (estimated at 760 mmHg) 120-123 °C (at 5 mmHg) | [3][4] |

| Solubility | Sparingly soluble in water (119.5 mg/L at 25 °C, estimated) | [1][4] |

| logP (o/w) | 2.562 - 3.150 (estimated) | [3][4] |

| Flash Point | >110 °C | [3] |

Safety and Handling

While some sources indicate N-Butylphthalimide is not classified as a hazardous substance, others suggest it can cause serious eye irritation.[5][6] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated area.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H319: Causes serious eye irritation | [6] |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Synthesis of N-Butylphthalimide

Several methods for the synthesis of N-Butylphthalimide have been reported. Below are summaries of two distinct approaches.

Synthesis from Phthalic Anhydride (B1165640) and n-Butylamine

A straightforward and environmentally friendly method involves the reaction of phthalic anhydride with n-butylamine.[7]

Experimental Protocol:

-

Reaction Setup: Phthalic anhydride and n-butylamine are used as the primary raw materials with water serving as the solvent. A phase transfer catalyst is also employed.

-

Reflux: The mixture is subjected to reflux at a temperature range of 100-160 °C for a duration of 0.5 to 20 hours. This reaction yields a slightly yellow turbid liquid.

-

Cooling and Separation: Post-reaction, the mixture is cooled to a temperature between 55-65 °C. At this stage, the mixture is allowed to stand for layering to occur.

-

Isolation: The resulting slightly yellow oily liquid is separated as the temperature is further reduced to 35-45 °C. This oily liquid is the N-Butylphthalimide product.

-

Purification: The product can be further purified by washing with warm water (35-45 °C) two to three times, followed by cooling to induce curing.[7]

Synthesis of N-Butylphthalimide from Phthalic Anhydride.

Synthesis from Phthalimide and 1-Butene (B85601)

An alternative synthetic route involves a free radical addition reaction between phthalimide and 1-butene.[8]

Experimental Protocol:

-

Reactants: The primary reacting substrates are phthalimide and 1-butene. The molar ratio of phthalimide to 1-butene is maintained between 1:1 and 1:7.

-

Initiation: The reaction is initiated either by an organic or inorganic peroxide initiator or through optical initiation.

-

Reaction Conditions: The reaction is carried out at a temperature ranging from normal room temperature up to 100 °C. The reaction time can vary from 3 to 24 hours.

-

Product Formation: Under these conditions, the free radical addition of phthalimide to 1-butene yields N-Butylphthalimide.

Synthesis via Free Radical Addition.

Biological Activity and Applications

N-Butylphthalimide has garnered attention for its potential biological activities and its utility as a synthetic building block.

Biological Profile

-

Antimicrobial and Antifungal Activity: Studies have indicated that N-Butylphthalimide possesses antimicrobial properties.[9] Notably, it has demonstrated significant biofilm inhibition (96% at 50 μg/mL) against Candida albicans.[9] The four-carbon butyl chain is suggested to provide an optimal hydrophobic character for this biological activity.[9]

-

Enzyme Inhibition: There are reports of N-Butylphthalimide acting as an inhibitor for certain enzymes, which is a promising characteristic for drug design and development.[9]

-

Vasodilator Activity: While research has focused on derivatives, the core structure is related to n-butylphthalide, a compound with known vasodilator effects.[10]

It is important to distinguish N-Butylphthalimide from Dl-3-n-butylphthalide (NBP), a related but distinct compound approved in China for the treatment of ischemic stroke.[11]

Applications in Synthesis and Industry

-

Organic Synthesis Intermediate: N-Butylphthalimide is a key intermediate in various organic syntheses.[2][9][12] It is particularly useful in the Gabriel synthesis for the introduction of primary amino groups.[12]

-

Pharmaceutical and Agrochemical Precursor: It serves as a precursor in the manufacturing of a range of pharmaceuticals, herbicides, and pesticides.[2][12]

-

Polymer Chemistry: The compound is also employed as a building block in polymer chemistry for the creation of specialty materials.[12]

-

Industrial Uses: It has been identified for use as a finishing agent and a swelling agent in industrial applications.[6]

Overview of N-Butylphthalimide's Activities and Applications.

Conclusion

N-Butylphthalimide (CAS 1515-72-6) is a chemical compound with significant utility, primarily as an intermediate in organic synthesis for the pharmaceutical, agrochemical, and polymer industries. Its notable antimicrobial and antifungal properties suggest potential for further investigation in drug development. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working with this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. N-Butylphthalimide - Safety Data Sheet [chemicalbook.com]

- 4. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. N-Butylphthalimide | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]

- 8. CN103922993A - Method for synthesizing industrial auxiliary N-butylphthalimide - Google Patents [patents.google.com]

- 9. Buy N-Butylphthalimide | 1515-72-6 [smolecule.com]

- 10. Synthesis and biological activity of n-butylphthalide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. leapchem.com [leapchem.com]

An In-depth Technical Guide to N-Butylphthalimide: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of N-Butylphthalimide. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Core Molecular Information

N-Butylphthalimide is an organic compound belonging to the phthalimide (B116566) family. It is characterized by a butyl group attached to the nitrogen atom of the phthalimide core.

Table 1: Chemical Identity of N-Butylphthalimide

| Identifier | Value |

| Chemical Name | N-Butylphthalimide |

| IUPAC Name | 2-butylisoindole-1,3-dione[1][2] |

| CAS Number | 1515-72-6[1][3][4][5] |

| Chemical Formula | C₁₂H₁₃NO₂[1][2][3][4][5] |

| Molecular Weight | 203.24 g/mol [1][2][3][4] |

| SMILES | CCCCN1C(=O)C2=CC=CC=C2C1=O[1][6][7] |

| InChI | InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3[5][7] |

Physicochemical Properties

The physical and chemical properties of N-Butylphthalimide are crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of N-Butylphthalimide

| Property | Value | Source |

| Physical State | Solid or slight yellow liquid[4] | BuyersGuideChem |

| Melting Point | 32-36 °C[6] | Sigma-Aldrich |

| Boiling Point | 120-123 °C at 5 mmHg[4] | BuyersGuideChem |

| Solubility | Sparingly soluble in water[5] | Guidechem |

Molecular Structure

Experimental Protocols

Synthesis of N-Butylphthalimide

A common and efficient method for the synthesis of N-Butylphthalimide involves the reaction of phthalic anhydride (B1165640) with n-butylamine. The following protocol is adapted from established synthetic methods.[8]

Objective: To synthesize N-Butylphthalimide from phthalic anhydride and n-butylamine.

Materials:

-

Phthalic anhydride

-

n-Butylamine

-

Water (as solvent)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

Procedure:

-

Charging the Reactor: In a reaction vessel equipped with a reflux condenser and a stirrer, charge phthalic anhydride and water.

-

Addition of Reactants: Add n-butylamine to the mixture. The molar ratio of phthalic anhydride to n-butylamine is typically in the range of 1:1 to 1:1.3.[8]

-

Catalyst Addition: Introduce a catalytic amount of a phase-transfer catalyst.

-

Reaction: Heat the mixture to reflux at a temperature between 100-160 °C for a period of 0.5 to 20 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Separation: After the reaction is complete, cool the mixture to 55-65 °C and allow the layers to separate.

-

Isolation: Once the temperature drops to 35-45 °C, separate the upper oily layer, which is the crude N-butylphthalimide.[8]

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of N-Butylphthalimide.

Table 3: Key Spectroscopic Data for N-Butylphthalimide

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the butyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyl chain. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching of the imide group, and C-H stretching from the aromatic and aliphatic moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of N-Butylphthalimide (m/z = 203.24).[1] |

This guide provides a foundational understanding of N-Butylphthalimide for professionals in research and development. The structured data and detailed protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

- 1. N-Butylphthalimide | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-Butylphthalimide | 1515-72-6 [smolecule.com]

- 3. 1515-72-6 CAS MSDS (N-Butylphthalimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-n-Butylphthalimide | 1515-72-6 - BuyersGuideChem [buyersguidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 正丁基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]

Physical and chemical properties of N-Butylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of N-Butylphthalimide. The information is curated to support research, development, and application activities within the chemical and pharmaceutical sciences.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-butylisoindole-1,3-dione |

| Synonyms | N-(n-Butyl)phthalimide, 2-Butyl-1H-isoindole-1,3(2H)-dione |

| CAS Number | 1515-72-6[1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₂[1][3] |

| Molecular Weight | 203.24 g/mol [1][2] |

| InChI Key | DLKDEVCJRCPTLN-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CCCCN1C(=O)C2=CC=CC=C2C1=O[1][3] |

Physicochemical Properties

The physical and chemical properties of N-Butylphthalimide are summarized in the tables below, providing a consolidated resource for laboratory and development work.

Physical Properties

| Property | Value | Source(s) |

| Physical State | Slight yellow liquid or solid.[2][3] | [2][3] |

| Melting Point | 29-33 °C | [2] |

| 32-36 °C | [4] | |

| Boiling Point | 120-123 °C at 5 mmHg | [2] |

| 309.9 °C at 760 mmHg (estimated) | [5][6] | |

| Flash Point | 120-123 °C at 5 mmHg | [2] |

| >110 °C | [7] | |

| 130.8 °C (estimated) | [5] | |

| Solubility | Sparingly soluble in water.[3][8] Soluble in organic solvents like ethanol (B145695) and acetone.[9] | [3][8][9] |

| Density | 1.173 g/cm³ | [5] |

| Refractive Index | 1.562 | [5] |

| Vapor Pressure | 0.000623 mmHg at 25 °C | [5] |

Chemical Properties and Reactivity

| Property | Description | Source(s) |

| Hydrolysis | Can be hydrolyzed in the presence of an acid or base to yield phthalic acid and butylamine (B146782).[1] | [1] |

| Reduction | The carbonyl groups of the phthalimide (B116566) ring can be reduced to form amine derivatives.[1] | [1] |

| Nucleophilic Substitution | The butyl group can be displaced by various nucleophiles, allowing for the synthesis of other N-substituted phthalimides.[1] | [1] |

| Stability | Stable under recommended storage conditions.[7] | [7] |

| Incompatible Materials | Strong oxidizing agents.[7] | [7] |

| Hazardous Decomposition Products | Under fire conditions, can form carbon oxides and nitrogen oxides (NOx).[7] | [7] |

Spectral Data

| Spectroscopy | Data Summary |

| ¹H NMR | Spectral data is available and consistent with the structure of N-Butylphthalimide.[10] |

| ¹³C NMR | Spectral data is available and consistent with the structure of N-Butylphthalimide. |

| Infrared (IR) | IR spectra are available, showing characteristic peaks for the imide functional group. |

| Mass Spectrometry (MS) | Mass spectral data confirms the molecular weight of N-Butylphthalimide.[11] |

Experimental Protocols

Detailed methodologies for the synthesis of N-Butylphthalimide and the determination of its key properties are provided below.

Synthesis of N-Butylphthalimide

This protocol is adapted from a patented method for the preparation of N-Butylphthalimide.

4.1.1. Materials:

-

Phthalic anhydride (B1165640)

-

n-Butylamine (99%)

-

Water (as solvent)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

4.1.2. Procedure:

-

Charging the Reactor: In a reaction flask, combine phthalic anhydride and n-butylamine in a molar ratio of approximately 1:1 to 1:1.3.

-

Solvent and Catalyst Addition: Add water as the solvent and a catalytic amount of a phase-transfer catalyst.

-

Reaction: Heat the mixture to reflux at a temperature of 100–160 °C for a period of 0.5–20 hours. The reaction mixture will appear as a flaxen-colored turbid liquid.

-

Cooling and Separation: After the reaction is complete, cool the mixture to 55–65 °C. Allow the mixture to stand and separate into layers.

-

Isolation: As the mixture further cools to 35–45 °C, separate the upper pale yellow oily layer, which is the crude N-Butylphthalimide.

-

Purification (Optional): The crude product can be washed with warm water (35–45 °C) and further purified by cooling to induce curing.

Determination of Melting Point (Capillary Method)

This is a general standard procedure for determining the melting point of a solid organic compound.

4.2.1. Materials:

-

N-Butylphthalimide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with a heating bath (e.g., mineral oil)

-

Thermometer

4.2.2. Procedure:

-

Sample Preparation: Finely powder a small amount of the N-Butylphthalimide sample.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and immerse it in a heating bath.

-

Heating: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Boiling Point (Micro Method)

This protocol is a general method for determining the boiling point of a small quantity of a liquid.

4.3.1. Materials:

-

N-Butylphthalimide sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

4.3.2. Procedure:

-

Sample Preparation: Place a small amount of liquid N-Butylphthalimide into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its open end down, into the test tube containing the sample.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Reading the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Chemical Reactivity Protocols

The following are generalized protocols for key reactions involving N-Butylphthalimide.

4.4.1. Hydrolysis (Base-Catalyzed)

Procedure:

-

Dissolve N-Butylphthalimide in an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the phthalic acid.

-

The butylamine will remain in the aqueous solution as its ammonium (B1175870) salt and can be isolated by basification and extraction.

4.4.2. Reduction to 2-Butylisoindoline

Procedure:

-

Dissolve N-Butylphthalimide in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at room temperature.[3]

-

Stir the reaction mixture for an extended period (e.g., 12-24 hours).[3]

-

Monitor the reaction for the disappearance of the starting material.

-

Carefully quench the excess reducing agent with an acid (e.g., acetic acid).

-

Work up the reaction mixture to isolate the 2-butylisoindoline product.

Safety Information

N-Butylphthalimide is generally considered to be an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Applications

N-Butylphthalimide serves as a valuable intermediate in organic synthesis.[1] Its applications include:

-

Precursor for Pharmaceuticals: The phthalimide group is a common motif in medicinal chemistry, and N-Butylphthalimide can be a starting material for more complex drug candidates.[1][3]

-

Synthesis of Primary Amines: Through reactions like hydrolysis, it can be used to produce butylamine.

-

Material Science: It can be incorporated into polymers to create materials with specific thermal or self-assembly properties.[1]

-

Catalysis: The functional groups present in N-Butylphthalimide allow it to be used as a catalyst or catalyst precursor in certain organic reactions.[1]

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 2. filab.fr [filab.fr]

- 3. benchchem.com [benchchem.com]

- 4. N-Butylphthalimide(1515-72-6) 1H NMR spectrum [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. N-Butylphthalimide(1515-72-6) 13C NMR spectrum [chemicalbook.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. oecd.org [oecd.org]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. N-Butylphthalimide | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Butylphthalimide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylphthalimide is a chemical compound with applications in organic synthesis and as a plasticizer. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in research and industrial processes, including reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of N-Butylphthalimide. Due to a lack of extensive publicly available quantitative data, this document focuses on predicting solubility based on the compound's chemical structure and the principles of solvent-solute interactions. Furthermore, a detailed experimental protocol for determining the solubility of N-Butylphthalimide is provided to enable researchers to generate precise data for their specific applications.

Introduction to N-Butylphthalimide and its Solubility

N-Butylphthalimide (C₁₂H₁₃NO₂) is a derivative of phthalimide (B116566) with a butyl group attached to the nitrogen atom. Its structure, featuring a nonpolar butyl chain and a more polar phthalimide ring system, results in a molecule with moderate overall polarity. This amphiphilic nature dictates its solubility in different organic solvents. The principle of "like dissolves like" is paramount in predicting its solubility: N-Butylphthalimide is expected to be more soluble in solvents of similar polarity and less soluble in highly polar or very nonpolar solvents. While an estimated water solubility of 119.5 mg/L at 25°C has been reported, indicating its limited solubility in highly polar aqueous environments, it is generally considered soluble in many common organic solvents.[1]

Predicted Solubility of N-Butylphthalimide in Common Organic Solvents

In the absence of specific experimental data, the following table provides a qualitative prediction of N-Butylphthalimide's solubility in a range of common organic solvents, categorized by their polarity. These predictions are based on the chemical structure of N-Butylphthalimide and established solubility principles.

| Solvent Category | Solvent Examples | Predicted Solubility of N-Butylphthalimide | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | The polarity of the phthalimide ring is too high for significant interaction with nonpolar aliphatic solvents. |

| Slightly Polar | Toluene (B28343), Diethyl Ether | Moderate | The aromatic ring of toluene and the ether linkage provide some polar character that can interact with the phthalimide portion of the molecule, while the nonpolar regions are also compatible. |

| Moderately Polar | Acetone, Ethyl Acetate | High | These solvents offer a good balance of polar (carbonyl group) and nonpolar (alkyl groups) characteristics, closely matching the amphiphilic nature of N-Butylphthalimide. It has been qualitatively described as soluble in acetone.[1] |

| Polar Aprotic | Dimethylformamide (DMF) | High | The strong dipole moment of these solvents can effectively solvate the polar phthalimide ring. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups of alcohols can hydrogen bond with the carbonyl oxygens of the phthalimide ring, and the alkyl chains are compatible with the butyl group. It has been qualitatively described as soluble in ethanol.[1] |

| Highly Polar | Water | Very Low | The large nonpolar butyl group and the relatively nonpolar benzene (B151609) ring limit its interaction with the highly polar, hydrogen-bonding network of water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for N-Butylphthalimide, the following experimental protocol, based on the isothermal saturation method followed by gravimetric analysis, is recommended.

Materials and Equipment

-

N-Butylphthalimide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Butylphthalimide to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter, also at the experimental temperature, into a pre-weighed, clean, and dry evaporating dish or vial.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the N-Butylphthalimide (e.g., 60-80°C).

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction (χ).

-

Solubility ( g/100 mL):

-

Mass of dissolved N-Butylphthalimide = (Final constant weight of dish + solute) - (Initial weight of empty dish)

-

Mass of solvent = (Weight of saturated solution + dish) - (Final constant weight of dish + solute)

-

Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

-

Solubility = (Mass of dissolved N-Butylphthalimide / Volume of solvent) * 100

-

-

Mole Fraction (χ):

-

Moles of N-Butylphthalimide = Mass of dissolved N-Butylphthalimide / Molar mass of N-Butylphthalimide (203.24 g/mol )

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

Mole fraction of N-Butylphthalimide = Moles of N-Butylphthalimide / (Moles of N-Butylphthalimide + Moles of solvent)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of N-Butylphthalimide.

References

An In-depth Technical Guide to the Synthesis of N-Butylphthalimide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-Butylphthalimide, a significant intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. This guide details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols.

Introduction

N-Butylphthalimide is a crucial building block in organic synthesis, primarily utilized in the introduction of a butylamine (B146782) moiety. Its synthesis from phthalic anhydride (B1165640) is a fundamental reaction that has been optimized through various approaches to improve yield, purity, and environmental footprint. This document explores the prevalent methods for this conversion, providing researchers and drug development professionals with a detailed understanding of the available synthetic routes.

Synthetic Methodologies

The synthesis of N-Butylphthalimide from phthalic anhydride can be achieved through several pathways. The most common and direct method involves the reaction of phthalic anhydride with n-butylamine. Variations of this method focus on different reaction conditions, catalysts, and solvents to enhance efficiency.

Direct Condensation of Phthalic Anhydride and n-Butylamine

The most straightforward method involves the direct heating of phthalic anhydride with n-butylamine. This reaction proceeds through a two-step mechanism: the initial formation of a phthalamic acid intermediate, followed by cyclization to the imide with the elimination of water.

Phase-Transfer Catalysis

To improve reaction rates and yields, phase-transfer catalysts can be employed. This method is particularly useful when dealing with reactants in different phases. The catalyst facilitates the transfer of the amine into the organic phase where the reaction with the anhydride occurs.

Free Radical Addition

An alternative, though less common, approach involves the free radical addition of 1-butene (B85601) to phthalimide. This method avoids the direct use of n-butylamine but requires an initiator for the radical reaction.

Data Presentation

The following tables summarize the quantitative data from various synthetic methods for N-Butylphthalimide, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Synthetic Methods for N-Butylphthalimide

| Method | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Direct Condensation | Acetic Acid | Reflux | 4 | High | General Procedure |

| Phase-Transfer Catalysis | Phenyl Trimethyl Ammonium (B1175870) Chloride / Water | 100-160 | 0.5-20 | 67-96.7 | [1] |

| Free Radical Addition | Organic or Inorganic Peroxide | Room Temp - 100 | 3-24 | Not Specified | Patent CN103922993A |

Table 2: Spectroscopic Data for N-Butylphthalimide

| Technique | Data |

| ¹H NMR | Signals corresponding to the butyl chain and the aromatic protons. |

| IR | Characteristic peaks for the carbonyl groups of the imide. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of N-Butylphthalimide. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of N-Butylphthalimide via Phase-Transfer Catalysis[1]

Materials:

-

Phthalic anhydride (99% purity)

-

n-Butylamine (97% purity)

-

Phenyl trimethyl ammonium chloride

-

Water

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, add 29.9 g (0.2 mol) of phthalic anhydride, 20.54 g (0.26 mol) of n-butylamine, and 4.95 g of phenyl trimethyl ammonium chloride.

-

Begin stirring and heat the mixture until the phthalic anhydride is completely dissolved.

-

Continue heating to reflux at 160°C and maintain the reaction for 20 hours.

-

After the reaction is complete, cool the mixture to below 100°C and add 10 g of water.

-

Continue cooling to 65°C and transfer the reaction solution to a separatory funnel.

-

Allow the mixture to stand and cool to 45°C.

-

Separate the lower pale yellow oily layer, which is the crude N-butylphthalimide.

-

Wash the oily layer once with 45°C warm water.

-

Cool the product to induce curing. The final product is N-butylphthalimide with a yield of 96.7% and a melting point of 29-31°C.

Protocol 2: General Synthesis of N-Substituted Phthalimides

Materials:

-

Phthalic anhydride

-

Primary amine (e.g., n-butylamine)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) and the primary amine (1.0-1.1 equivalents) in glacial acetic acid.

-

Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash it with cold ethanol (B145695) to remove any unreacted starting materials and acetic acid.

-

Recrystallize the crude product from ethanol to obtain pure N-substituted phthalimide.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of N-Butylphthalimide.

Conclusion

The synthesis of N-Butylphthalimide from phthalic anhydride is a well-established and versatile reaction. The choice of methodology depends on the desired scale, required purity, and available resources. The direct condensation method offers simplicity, while the phase-transfer catalysis approach provides higher yields and efficiency. This guide provides the necessary technical details for researchers and professionals to select and implement the most suitable method for their specific applications in drug development and chemical synthesis.

References

The Multifaceted Biological Activities of N-Substituted Phthalimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalimide (B116566) scaffold, characterized by a benzene (B151609) ring fused to a five-membered imide ring, represents a privileged structure in medicinal chemistry. The introduction of various substituents at the nitrogen atom (N-substitution) has given rise to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of N-substituted phthalimides, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. Detailed experimental protocols for key biological assays are provided, alongside signaling pathway and workflow visualizations to facilitate a deeper understanding of their mechanisms and evaluation.

Anticancer Activity

N-substituted phthalimides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Quantitative Data Summary: Anticancer Activity

| Compound Type | Cell Line | Activity Metric | Value | Reference |

| 1,8-acridinedione hybrids | H460, A431, A549, MDA-MB-231 | Cytotoxicity | - | [1] |

| 1,2,4-triazolo-alkyl-phthalimides | Three cell lines | Antitumor activity | - | [2] |

| Isoxazoline and bispiro derivatives | - | Anticancer potential | - | [3] |

Note: Specific quantitative data such as IC50 values were not consistently available in the provided search results for a comprehensive table.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 8x10³ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted phthalimide derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. N-substituted phthalimides have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[7][8]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound Class | Model | Activity Metric | Result | Reference |

| Phthalimide derivatives | Carrageenan-induced paw edema | Inhibition of edema | 36% at 10 mg/kg | [9] |

| 1,2,3-Triazole phthalimide derivatives | Carrageenan-induced paw edema | Reduction in edema | Up to 69% | [10] |

| N-aryl phthalimides | Carrageenan-induced lung inflammation | Potent anti-inflammatory agent | - | [7] |

| Phthalimide analogue (IIh) | LPS-stimulated RAW264.7 cells | IC50 for NO production | 8.7 µg/mL | [11] |

| N-substituted phthalimides | LPS-stimulated RAW264.7 cells | Downregulation of COX-2 | 61.9±5.1–84.5±4.1% at 10 µM | [8] |

| N-substituted phthalimides | LPS-stimulated RAW264.7 cells | Downregulation of iNOS | 41.1±5.4–85.3±1.9% at 10 µM | [8] |

Key Signaling Pathway: TLR4-Mediated Inflammatory Response

Several N-substituted phthalimides exert their anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11] This inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes.

Key Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.[12][13]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[12] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

-

Animal Acclimatization: House rodents (rats or mice) in a controlled environment for at least one week prior to the experiment, with free access to food and water.[12]

-

Compound Administration: Administer the N-substituted phthalimide derivative (e.g., intraperitoneally) to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[14]

-

Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.[12][13]

-

Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[14]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Antimicrobial Activity

The phthalimide scaffold is also present in compounds with notable antimicrobial activity against a range of bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| N-phthaloylglycine aryl ester (3b) | S. aureus | MIC | 128 | [15] |

| N-phthaloylglycine aryl ester (3b) | P. aeruginosa | MIC | 128 | [15] |

| N-phthaloylglycine aryl ester (3b) | C. tropicalis | MIC | 128 | [15] |

| N-phthaloylglycine aryl ester (3b) | C. albicans | MIC | 128 | [15] |

| N-substituted phthalimides | S. aureus | - | Good activity | [16] |

| N-substituted phthalimides | E. coli | - | Good activity | [16] |

| N-substituted phthalimide derivatives | E. coli & S. mutans | Antibacterial screening | - | [17] |

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19][20]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.

Methodology (Broth Microdilution):

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of the N-substituted phthalimide derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[19][20]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).[19]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[18]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[19]

Anticonvulsant Activity

Certain N-substituted phthalimides have shown promise as anticonvulsant agents, with activity in preclinical models of epilepsy.[21][22][23]

Quantitative Data Summary: Anticonvulsant Activity

| Compound Type | Test Model | Activity Metric | Result | Reference |

| N-phenyl phthalimide derivatives | MES test | Potent activity | - | [21] |

| Alkinyl phthalimide derivative (10) | MES and ScMet tests | Most active compound | - | [22] |

| N-substituted-phthalimides (1d, 1h, 1j) | PTZ-induced seizure test | Good activity | - | [23] |

Key Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[24][25][26]

Principle: A supramaximal electrical stimulus is applied to a rodent through corneal or auricular electrodes, inducing a characteristic tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[25][26]

Methodology:

-

Animal Preparation: Use mice or rats for the experiment. Administer the test N-substituted phthalimide derivative at various doses.

-

Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the animal's corneas, followed by a drop of saline to improve electrical conductivity.[24][25]

-

Electrical Stimulation: Deliver an alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) via the corneal electrodes using a specialized apparatus.[24][25]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[24][25]

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using statistical methods like probit analysis.[24][27]

Conclusion

N-substituted phthalimides represent a versatile and pharmacologically significant class of compounds. Their diverse biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, underscore their potential as scaffolds for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore and advance the therapeutic potential of this important chemical class. Further structure-activity relationship studies are crucial to optimize the potency and selectivity of these derivatives for various biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activity of some new phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]

- 9. biomedgrid.com [biomedgrid.com]

- 10. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 22. Synthesis and anticonvulsant evaluation of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. thepharmajournal.com [thepharmajournal.com]

- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

N-Butylphthalimide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Butylphthalimide, a derivative of phthalimide (B116566), serves as a pivotal precursor in a multitude of organic syntheses. Its utility is most prominently showcased in the renowned Gabriel synthesis for the preparation of primary amines, a cornerstone reaction in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of N-Butylphthalimide, encompassing its synthesis, physicochemical properties, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of N-Butylphthalimide is fundamental for its effective application in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of N-Butylphthalimide

| Property | Value | Reference |

| CAS Number | 1515-72-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [2][4] |

| Melting Point | 32-36 °C | [2] |

| Boiling Point | 309.90 °C (estimated) | [5] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][3] |

Table 2: Spectroscopic Data of N-Butylphthalimide

| Spectroscopy | Data | Reference |

| ¹H NMR | Varian CFT-20 | [6] |

| ¹³C NMR | Tokyo Kasei Kogyo Company, Ltd., Tokyo, Japan | [6][7] |

| Mass Spec (LC-MS) | Precursor Type: [M-H]⁻, m/z: 202.0874 | [6] |

| Mass Spec (GC-MS) | Available in SpectraBase | [8] |

| IR | Key absorptions for the carbonyl groups of the phthalimide ring. | [9] |

Synthesis of N-Butylphthalimide

The most prevalent and industrially viable method for the synthesis of N-Butylphthalimide involves the condensation reaction between phthalic anhydride (B1165640) and n-butylamine.

Experimental Protocol: Synthesis from Phthalic Anhydride and n-Butylamine

This protocol is based on a method that utilizes water as a solvent, presenting an environmentally benign approach.[10][11]

Reaction Scheme:

Figure 1: Synthesis of N-Butylphthalimide.

Materials:

-

Phthalic anhydride

-

n-Butylamine

-

Water (solvent)

-

Phase transfer catalyst (e.g., quaternary ammonium (B1175870) salt)[11]

Procedure:

-

Charging and Reaction: In a suitable reaction vessel, charge phthalic anhydride and n-butylamine as the raw materials, with water serving as the solvent. The molar ratio of phthalic anhydride to n-butylamine is typically in the range of 1:1 to 1:1.3.[11]

-

Add a catalytic amount of a phase transfer catalyst. The mass ratio of the catalyst to phthalic anhydride is generally between 0.001 and 0.1:1.[11]

-

Heat the mixture to reflux at a temperature of 100-160 °C for a duration of 0.5 to 20 hours, resulting in a slightly yellow turbid liquid.[10][11]

-

Cooling and Separation: Upon completion of the reaction, cool the mixture to 55-65 °C and allow it to stand for phase separation.[10][11]

-

Separate the upper aqueous layer. The lower oily layer is the crude N-Butylphthalimide.[10][11]

-

Purification: Wash the crude product 2-3 times with warm water (35-45 °C). Upon cooling, the N-Butylphthalimide will solidify.[11]

Quantitative Data:

-

Yield: 67 - 96.7%[11]

N-Butylphthalimide as a Precursor in the Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines, effectively avoiding the over-alkylation issues common with direct amination of alkyl halides.[12][13] N-Butylphthalimide is a key intermediate in the synthesis of n-butylamine via this pathway.

Experimental Protocol: Gabriel Synthesis of n-Butylamine from N-Butylphthalimide

This two-step process involves the initial formation of N-butylphthalimide (as described above or through alkylation of potassium phthalimide) followed by hydrazinolysis to release the primary amine.[14][15]

Workflow Diagram:

Figure 2: Gabriel Synthesis Workflow.

Step 1: Synthesis of N-Butylphthalimide (Alternative to the above method)

Materials:

-

Potassium phthalimide

-

1-Chlorobutane

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (0.2 mol) in DMF (200 mL).[15]

-

Add 1-chlorobutane (0.2 mol) to the suspension.[15]

-

Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]

-

After cooling to room temperature, pour the reaction mixture into cold water (600 mL) and stir vigorously.[15]

-

Collect the precipitated N-butylphthalimide by suction filtration and wash thoroughly with water.[15]

Step 2: Hydrazinolysis of N-Butylphthalimide

Materials:

-

N-Butylphthalimide

-

Ethanol

Procedure:

-

In a 500 mL round-bottom flask, place the dried N-butylphthalimide (0.2 mol) and ethanol (250 mL).[15]

-

Add hydrazine hydrate (~0.22 mol) to the suspension.[15]

-

Heat the mixture to reflux with stirring for 2-3 hours. A voluminous white precipitate of phthalhydrazide will form.[15]

-

Cool the reaction mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to ensure complete precipitation of the phthalhydrazide.[14]

-

Filter the mixture to remove the solid byproduct.[14]

-

Amine Isolation: Basify the filtrate with a suitable base (e.g., NaOH) to a pH > 12.[14]

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[14]

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.[14]

Applications in Drug Development and Beyond

N-substituted phthalimides are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and anticonvulsant properties.[16][17][18] N-Butylphthalimide serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The phthalimide moiety is present in several marketed drugs, such as thalidomide (B1683933) and apremilast.[17][19]

Logical Relationship Diagram:

Figure 3: Role of N-Butylphthalimide in Synthesis.

While specific examples directly starting from N-Butylphthalimide to a marketed drug are proprietary, its role as a precursor for introducing a butylamine (B146782) or a modified butylamine moiety is a common strategy in medicinal chemistry. The synthesis of various N-substituted phthalimides for screening as potential drug candidates is a widely practiced approach in drug discovery.[9][18]

Conclusion

N-Butylphthalimide is a versatile and indispensable precursor in organic synthesis. Its straightforward synthesis and its utility in the Gabriel synthesis make it a valuable tool for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory and in the development of novel chemical entities.

References

- 1. CAS 1515-72-6: N-butylphthalimide | CymitQuimica [cymitquimica.com]

- 2. 正丁基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. Butyl phthalimide | C12H13NO2 | CID 21190392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]

- 6. N-Butylphthalimide | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Butylphthalimide(1515-72-6) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. | Semantic Scholar [semanticscholar.org]

- 17. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of N-Butylphthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are derivatives of N-Butylphthalimide, a class of compounds demonstrating significant bioactivity. This technical guide provides a comprehensive overview of the antimicrobial properties of N-Butylphthalimide derivatives, focusing on their antifungal and antibacterial efficacy, proposed mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Antimicrobial Activity

N-Butylphthalimide (NBP) and its derivatives have exhibited a noteworthy spectrum of antimicrobial activities, particularly against fungal pathogens. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their potency.

Table 1: Antifungal Activity of N-Butylphthalimide (NBP) Derivatives against Candida Species

| Compound | Fungal Strain | MIC (µg/mL) | Notes | Reference |

| N-Butylphthalide | Candida albicans | 128 | - | [1] |

| N-Butylphthalide (in combination with Fluconazole) | Fluconazole-resistant C. albicans | 32 (NBP) + 0.25–1 (Fluconazole) | Synergistic effect observed, reducing the MIC of fluconazole (B54011) from >512 µg/mL. | [1] |

| N-Butylphthalimide (NBP) | Candida albicans (fluconazole-resistant and -sensitive) | 100 | Most potent among six N-substituted phthalimides tested. | [2][3][4] |

| N-Butylphthalimide (NBP) | Candida parapsilosis | >200 | - | [2] |

| N-methylphthalimide (NMP) | Candida albicans | 200 | - | [2] |

| N-(hydroxymethyl)phthalimide (NHMP) | Candida albicans | 200 | - | [2] |

| N-vinylphthalimide | Botrytis cinerea | IC50: 7.92 | - | [3] |

| 8-[4-(phthalimide-2-yl) butyloxy] quinoline | Alternaria solani | IC50: 10.85 | - | [3] |

Table 2: Antibacterial Activity of N-Butylphthalimide (NBP) and Other Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| N-Butylphthalimide (NBP) | Uropathogenic Escherichia coli | 200 | Not Reported | [2] |

| N-Butylphthalimide (NBP) | Staphylococcus epidermidis | 100 | Not Reported | [2] |

| N-Butylphthalimide (NBP) | Staphylococcus aureus | 200 | Not Reported | [2] |

| N-Butylphthalimide (NBP) | Vibrio parahaemolyticus | 200 | Not Reported | [2] |

| Phthalimide (B116566) aryl ester 3b (R = Me) | Staphylococcus aureus | 128 | Not Reported | [5][6][7] |

| Phthalimide aryl ester 3b (R = Me) | Pseudomonas aeruginosa | 128 | Not Reported | [5][6][7] |

| Novel N-phthalimide derivatives | Various bacteria | 0.49 - 31.25 | 18-25 | [8] |

Mechanism of Action: Insights into Antifungal Activity

The antifungal activity of N-Butylphthalimide derivatives, particularly against Candida albicans, appears to be multifaceted, targeting key virulence factors such as biofilm formation and hyphal morphogenesis.

Inhibition of Biofilm Formation and Hyphal Growth

N-Butylphthalimide (NBP) has been shown to dose-dependently inhibit biofilm formation in both fluconazole-sensitive and resistant strains of C. albicans at sub-inhibitory concentrations (10–50 µg/ml)[2][3][4]. This anti-biofilm activity extends to other pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus[2]. Furthermore, NBP significantly inhibits the hyphal formation and cell aggregation of C. albicans, which are critical for its pathogenicity[2][4].

Downregulation of Key Virulence-Associated Genes

Gene expression analyses have revealed that NBP treatment significantly downregulates the expression of crucial hyphal- and biofilm-associated genes in C. albicans, namely ECE1, HWP1, and UME6[4]. These genes play pivotal roles in the morphological switch from yeast to hyphal form and in the adhesion and structural integrity of biofilms. The downregulation of these genes provides a molecular basis for the observed anti-biofilm and anti-hyphal activities of NBP.

Experimental Protocols

The evaluation of the antimicrobial properties of N-Butylphthalimide derivatives involves a series of standardized in vitro assays.

Synthesis of N-Substituted Phthalimides

A general method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with various amines.

Procedure:

-

Phthalic anhydride and the desired primary amine are added to a solvent such as glacial acetic acid[9].

-

The reaction mixture is stirred and heated under reflux for a specified period.

-

Upon completion, the mixture is cooled and poured into cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and then purified by recrystallization, typically from ethanol[9].

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

-

Test compound stock solution

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the appropriate broth.

-

Each well is then inoculated with the standardized microbial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[10].

Disc Diffusion Assay

The disc-well or disc diffusion technique provides a qualitative assessment of antimicrobial activity.

Materials:

-

Agar (B569324) plates (e.g., Mueller-Hinton Agar)

-

Sterile paper discs or wells cut into the agar

-

Microbial inoculum

-

Test compound solution

-

Standard antibiotic solution

Procedure:

-

The surface of the agar plate is uniformly inoculated with a standardized microbial suspension.

-

Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface, or a specific volume of the compound solution is added to wells cut into the agar[11].

-

The plates are incubated under suitable conditions.

-

The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition around the disc or well[11].

Structure-Activity Relationship (SAR)

Preliminary studies suggest that the nature of the substituent on the phthalimide nitrogen plays a crucial role in its antimicrobial activity. For instance, the length of the alkyl chain can influence the antifungal efficiency of phthalimides[3]. The introduction of butyl and aryl groups has also been investigated to enhance antimicrobial properties[5][6][7]. Further SAR studies are essential to optimize the antimicrobial potency and spectrum of this class of compounds.

Cytotoxicity and Future Perspectives

While N-Butylphthalimide derivatives show promise as antimicrobial agents, a thorough evaluation of their cytotoxicity is imperative. One study indicated that NBP exhibited mild toxicity in a nematode model at concentrations ranging from 2 to 20 µg/ml[2][4]. The N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides have demonstrated cytotoxicity against various cultured cell lines[12]. Future research should focus on synthesizing derivatives with high antimicrobial efficacy and low host toxicity. The synergistic effects observed with existing drugs like fluconazole highlight a potential avenue for combination therapies to combat resistant infections[1]. The development of N-Butylphthalimide derivatives as novel antimicrobial agents represents a promising frontier in the fight against infectious diseases.

References

- 1. Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]

- 12. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Inhibition and Signaling Modulation Mechanisms of N-Butylphthalide

A Note on Nomenclature: The query specified N-Butylphthalimide. However, the preponderance of scientific literature indicates that N-Butylphthalide (NBP) is the extensively researched compound with significant neuroprotective and enzymatic modulatory effects. This guide will focus on N-Butylphthalide, assuming a likely typographical error in the initial request. N-Butylphthalimide is primarily recognized as a chemical intermediate.

Executive Summary

N-Butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases. While not a classical enzyme inhibitor in the traditional sense of competitive or non-competitive binding to a single enzyme's active site, NBP exerts its profound physiological effects by modulating complex intracellular signaling pathways. This, in turn, influences the activity and expression of a host of downstream enzymes critical to cellular homeostasis, oxidative stress, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the mechanisms by which NBP modulates key enzymatic activities, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanisms of Action: Signaling Pathway Modulation

The primary mechanism of NBP's action is not direct enzyme inhibition but rather the upstream regulation of critical signaling pathways. By influencing these pathways, NBP orchestrates a downstream cascade that results in the altered activity of multiple enzymes. The most well-documented pathways include:

-

Keap1/Nrf2 Signaling Pathway: A cornerstone of the cellular antioxidant response.

-

NF-κB Signaling Pathway: A pivotal regulator of inflammation.

-

PI3K/Akt Signaling Pathway: A crucial pathway for cell survival and proliferation.

Modulation of Enzyme Activity: Quantitative Data